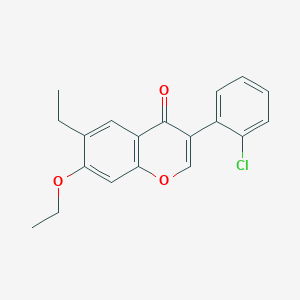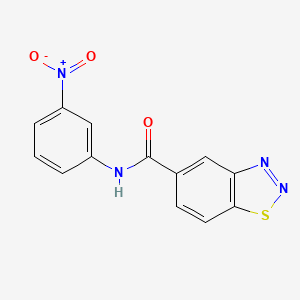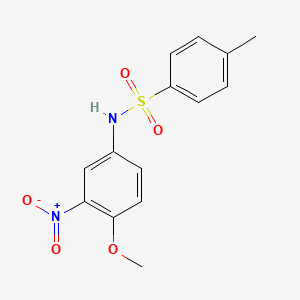
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one, also known as CEEC, is a synthetic compound that belongs to the class of flavones. It is a yellow crystalline powder that has been extensively studied for its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of several signaling pathways and the inhibition of specific enzymes and receptors. For example, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Moreover, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and anxiety.
Biochemical and physiological effects:
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to exert several biochemical and physiological effects. For example, it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Moreover, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one can reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has been extensively studied in vitro and in vivo, and its pharmacological properties are well characterized. However, there are also some limitations to using 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its effects on the immune system and its potential as an immunomodulatory agent. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one involves the condensation of 2-chloroacetophenone and ethyl acetoacetate, followed by the cyclization of the resulting intermediate with salicylaldehyde. The final product is obtained by the addition of sodium ethoxide to the reaction mixture. The overall yield of the synthesis is around 50%, and the purity of the compound is typically above 95%.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and neuroprotective properties. In vitro and in vivo studies have demonstrated that 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one can inhibit the proliferation of cancer cells, reduce oxidative stress, and protect against neurodegeneration. Moreover, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to modulate the activity of several enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and GABA-A receptors.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-3-12-9-14-18(10-17(12)22-4-2)23-11-15(19(14)21)13-7-5-6-8-16(13)20/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNMJCJNATKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC=C(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)

![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)



![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)

![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)

![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)